2-(Methylthio)propanoyl chloride
Overview
Description
2-(Methylthio)propanoyl chloride, also known as 3-(methylthio)propanoyl chloride, is an organic compound with the molecular formula C4H7ClOS. It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylthio)propanoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-(methylthio)propionic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the chlorination of 3-(methylthio)propionic acid using thionyl chloride or phosphorus trichloride (PCl3). The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or water to form amides, esters, or carboxylic acids, respectively.
Oxidation and Reduction: Although less common, the compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thiol.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis with water.
Scientific Research Applications
2-(Methylthio)propanoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylthio)propanoyl chloride primarily involves nucleophilic acyl substitution reactions. The compound acts as an acylating agent, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives. This mechanism is crucial in the synthesis of amides, esters, and other acylated products .
Comparison with Similar Compounds
Similar Compounds
Propionyl Chloride: Similar in structure but lacks the methylthio group.
Acetyl Chloride: A simpler acyl chloride with a smaller carbon chain.
Butyryl Chloride: Has a longer carbon chain but no sulfur atom.
Uniqueness
2-(Methylthio)propanoyl chloride is unique due to the presence of the methylthio group, which imparts distinct reactivity and properties. This functional group allows for specific interactions and modifications that are not possible with simpler acyl chlorides .
Properties
IUPAC Name |
2-methylsulfanylpropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClOS/c1-3(7-2)4(5)6/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHICZGAOPHYLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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